molecular formula C16H28N4O2 B5983129 (3S,4S)-1-[3-(3,5-dimethylpyrazol-1-yl)propyl]-4-morpholin-4-ylpyrrolidin-3-ol

(3S,4S)-1-[3-(3,5-dimethylpyrazol-1-yl)propyl]-4-morpholin-4-ylpyrrolidin-3-ol

Cat. No.: B5983129
M. Wt: 308.42 g/mol
InChI Key: QZCJJYBYJKIQHE-HOTGVXAUSA-N
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Description

(3S,4S)-1-[3-(3,5-dimethylpyrazol-1-yl)propyl]-4-morpholin-4-ylpyrrolidin-3-ol is a complex organic compound that features a pyrrolidine ring, a morpholine ring, and a pyrazole ring

Properties

IUPAC Name

(3S,4S)-1-[3-(3,5-dimethylpyrazol-1-yl)propyl]-4-morpholin-4-ylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O2/c1-13-10-14(2)20(17-13)5-3-4-18-11-15(16(21)12-18)19-6-8-22-9-7-19/h10,15-16,21H,3-9,11-12H2,1-2H3/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCJJYBYJKIQHE-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCN2CC(C(C2)O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1CCCN2C[C@@H]([C@H](C2)O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-[3-(3,5-dimethylpyrazol-1-yl)propyl]-4-morpholin-4-ylpyrrolidin-3-ol typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine ring, followed by the introduction of the morpholine and pyrazole rings through various coupling reactions. Common reagents used in these reactions include alkyl halides, amines, and pyrazole derivatives. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-[3-(3,5-dimethylpyrazol-1-yl)propyl]-4-morpholin-4-ylpyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyrazole or morpholine rings.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, (3S,4S)-1-[3-(3,5-dimethylpyrazol-1-yl)propyl]-4-morpholin-4-ylpyrrolidin-3-ol can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. It may also be used in the development of biochemical assays.

Medicine

In medicinal chemistry, this compound might be investigated for its pharmacological properties, including its potential as a therapeutic agent for various diseases.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of (3S,4S)-1-[3-(3,5-dimethylpyrazol-1-yl)propyl]-4-morpholin-4-ylpyrrolidin-3-ol would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyrrolidine, morpholine, or pyrazole derivatives. Examples could be:

  • 1-(3-(3,5-dimethylpyrazol-1-yl)propyl)pyrrolidine
  • 4-morpholinylpyrrolidine
  • 3,5-dimethylpyrazole derivatives

Uniqueness

The uniqueness of (3S,4S)-1-[3-(3,5-dimethylpyrazol-1-yl)propyl]-4-morpholin-4-ylpyrrolidin-3-ol lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties compared to similar compounds.

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